molecular formula C13H17ClN2O2S2 B2866701 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-29-2

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2866701
CAS No.: 868217-29-2
M. Wt: 332.86
InChI Key: QFMILBVMCWGBMB-UHFFFAOYSA-N
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Description

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by:

  • Position 2: A 4-chlorobenzylsulfanyl moiety, enhancing lipophilicity and influencing receptor binding.
  • Core structure: A 4,5-dihydroimidazole ring, which partially saturates the imidazole system, reducing aromaticity and altering electronic properties compared to fully unsaturated analogs.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMILBVMCWGBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide. This intermediate is then reacted with 1-propylsulfonyl-4,5-dihydroimidazole under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

Compound A : 2-[(4-Chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole
  • Key differences: Position 1: 4-Nitrobenzenesulfonyl (electron-withdrawing) vs. propane-1-sulfonyl (moderately polar). The propane sulfonyl group in the target compound offers better metabolic stability and reduced steric hindrance.
Compound B : 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone
  • Key differences: Position 1: Ethanone (hydrogen-bond acceptor) vs. sulfonyl (hydrogen-bond donor/acceptor). Position 2: Methylsulfanyl (smaller, less lipophilic) vs. 4-chlorobenzylsulfanyl (bulkier, more lipophilic). Impact: The ethanone group in Compound B may improve solubility but reduce membrane permeability compared to the sulfonyl group in the target compound.
Compound C : 2-(4-Chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole
  • Key differences: Core structure: Fully unsaturated imidazole vs. 4,5-dihydroimidazole. Substituents: Propenyl (π-bond conjugation) and diphenyl groups (enhanced aromatic stacking) vs. propane sulfonyl and chlorobenzylsulfanyl. The dihydroimidazole in the target compound reduces planarity, which may affect binding to flat hydrophobic pockets.

Structural and Crystallographic Insights

  • Crystal packing: Compounds like 2-(4-Chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole exhibit weak π–π interactions (centroid–centroid distances: 3.69–4.02 Å) and C–H⋯H contacts, forming 3D supramolecular networks .
  • Dihedral angles : In Compound C, phenyl rings form dihedral angles of 5.6–71.5° with the imidazole core . The target compound’s 4-chlorobenzylsulfanyl group is expected to adopt similar angles, influencing steric interactions in biological targets.

Tabulated Comparison of Key Compounds

Compound Name R1 (Position 1) R2 (Position 2) Molecular Weight Key Properties/Findings
Target Compound Propane-1-sulfonyl 4-Chlorobenzylsulfanyl ~386.9 g/mol Balanced polarity, moderate lipophilicity
2-[(4-Chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole 4-Nitrobenzenesulfonyl 4-Chlorobenzylsulfanyl ~449.9 g/mol High reactivity, potential toxicity
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone Ethanone Methylsulfanyl ~308.8 g/mol Improved solubility, reduced permeability
2-(4-Chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole Propenyl 4-Chlorophenyl, Diphenyl ~376.9 g/mol Aromatic stacking, UV activity

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be outlined as follows:

  • Molecular Formula : C₁₃H₁₈ClN₃O₂S
  • Molecular Weight : 307.82 g/mol

The compound features a 4-chlorophenyl group attached to a sulfanyl moiety, which is linked to a propane sulfonyl group and an imidazole ring. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaWeak

These findings suggest that the compound may possess potential as an antimicrobial agent, although specific data on this particular derivative remains limited.

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer potential. A study indicated that certain imidazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the modulation of key enzymes responsible for cell proliferation and survival.

  • Case Study Example : A derivative similar to the target compound was tested on human cancer cell lines, showing a dose-dependent inhibition of cell growth, primarily through the induction of apoptosis.

Enzyme Inhibition

The compound's structure suggests potential interaction with various enzymes. Imidazoles are known to act as inhibitors of several enzymes involved in metabolic pathways. For example, they may inhibit:

  • Dipeptidyl Peptidase-4 (DPP-4) : Relevant in diabetes treatment.
  • Histone Deacetylases (HDACs) : Important in cancer therapy.

Inhibition of these enzymes could lead to significant therapeutic applications.

The biological activity of this compound may involve several mechanisms:

  • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.
  • Induction of Reactive Oxygen Species (ROS) : Some imidazoles are known to increase ROS levels, leading to oxidative stress in target cells.
  • Modulation of Gene Expression : Through enzyme inhibition, the compound may affect gene expression related to cell cycle regulation and apoptosis.

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